molecular formula C34H38O3 B14244520 {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol CAS No. 497092-44-1

{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol

Cat. No.: B14244520
CAS No.: 497092-44-1
M. Wt: 494.7 g/mol
InChI Key: GECLFSUFULQXBX-UHFFFAOYSA-N
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Description

{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol is an organic compound that features a unique structure combining a pyrene moiety with a decyloxy and methoxy substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol typically involves multiple steps. One common route starts with the preparation of the pyrene derivative, followed by the introduction of the decyloxy and methoxy groups onto the phenyl ring. The final step involves the formation of the methanol group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques, including chromatography and recrystallization, are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The pyrene moiety can intercalate with DNA, affecting gene expression and cellular processes. The decyloxy and methoxy groups may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • {3-(Octyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
  • {3-(Hexyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
  • {3-(Butyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol

Uniqueness

{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol is unique due to its longer decyloxy chain, which can influence its physical properties, such as solubility and melting point. This structural variation can also affect its interactions with other molecules, making it a valuable compound for specific applications in materials science and organic electronics.

Properties

CAS No.

497092-44-1

Molecular Formula

C34H38O3

Molecular Weight

494.7 g/mol

IUPAC Name

[3-decoxy-5-(pyren-1-ylmethoxy)phenyl]methanol

InChI

InChI=1S/C34H38O3/c1-2-3-4-5-6-7-8-9-19-36-30-20-25(23-35)21-31(22-30)37-24-29-16-15-28-14-13-26-11-10-12-27-17-18-32(29)34(28)33(26)27/h10-18,20-22,35H,2-9,19,23-24H2,1H3

InChI Key

GECLFSUFULQXBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1)CO)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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